5-Methylpyrazine-2-carbohydrazide: A Comprehensive Technical Guide
5-Methylpyrazine-2-carbohydrazide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical, physical, and biological properties of 5-Methylpyrazine-2-carbohydrazide. It includes a summary of its characteristics, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential mechanisms of action, particularly as a urease inhibitor.
Core Properties of 5-Methylpyrazine-2-carbohydrazide
5-Methylpyrazine-2-carbohydrazide is a pyrazine derivative that has garnered interest for its potential biological activities. The following tables summarize its key quantitative properties.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈N₄O | [1] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | Creamy coloured crystals | |
| Melting Point | 253-254 °C | [2] |
| Solubility | Soluble in chloroform, acetone, dimethyl sulfoxide | [2] |
Table 2: Spectroscopic Data
| Technique | Key Data Points | Source |
| FT-IR (cm⁻¹) | 3296, 3014 (N-H stretching), 1678 (C=O stretching), 1579, 1521 | [2] |
| ¹H NMR (CDCl₃, δ ppm) | 2.71 (s, 3H, CH₃), 7.42 (d, 2H), 7.78 (d, 1H), 10.73 (s, 1H, NH) | [2] |
| ¹³C NMR (DMSO, δ ppm) | 21.45 (CH₃), 128.83 (2C, pyrazine ring), 159.69 (C=O) | [2] |
| Mass Spectrometry (EIMS: m/z (%)) | 152 [M]⁺ | [2] |
Synthesis and Characterization
The synthesis of 5-Methylpyrazine-2-carbohydrazide is typically achieved through a two-step process starting from 5-methylpyrazine-2-carboxylic acid.[3][4][5]
Experimental Protocols
1. Synthesis of Methyl 5-methylpyrazine-2-carboxylate (Intermediate)
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Objective: To convert 5-methylpyrazine-2-carboxylic acid to its methyl ester.
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Materials: 5-methylpyrazine-2-carboxylic acid, Methanol (CH₃OH), Concentrated Sulfuric Acid (H₂SO₄).
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Procedure:
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Dissolve 5-methylpyrazine-2-carboxylic acid in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid to the solution.
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Reflux the mixture for approximately 5 hours.
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After cooling, evaporate the solvent under reduced pressure to obtain the crude methyl ester.
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2. Synthesis of 5-Methylpyrazine-2-carbohydrazide
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Objective: To convert the methyl ester to the corresponding carbohydrazide.
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Materials: Methyl 5-methylpyrazine-2-carboxylate, Hydrazine hydrate (80%), Methanol.
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Procedure:
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Dissolve the methyl 5-methylpyrazine-2-carboxylate in methanol.
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Add a twofold molar excess of 80% hydrazine hydrate.
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Reflux the reaction mixture for 4 hours.[3]
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Distill off the methanol.
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Recrystallize the resulting solid from a mixture of chloroform and petroleum ether to yield creamy colored crystals of 5-Methylpyrazine-2-carbohydrazide.[3]
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3. Characterization Protocols
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Fourier-Transform Infrared (FTIR) Spectroscopy:
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Prepare a KBr pellet of the synthesized compound or analyze as a thin film.
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Record the spectrum over a range of 4000-400 cm⁻¹.
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Identify characteristic peaks for N-H, C=O, and aromatic C-N stretching vibrations.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the molecular structure.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer.
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Obtain the electron ionization mass spectrum.
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Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.
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Biological Activity and Potential Signaling Pathways
5-Methylpyrazine-2-carbohydrazide and its derivatives have been investigated for a range of biological activities, including urease inhibition, antioxidant, antimicrobial, and anti-tubercular effects.[1][5]
Urease Inhibition
Hydrazide and its hydrazone derivatives are known to be effective inhibitors of the enzyme urease.[4] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The inhibitory mechanism is believed to involve the chelation of the nickel ions in the active site of the enzyme by the carbohydrazide moiety.
While the precise signaling pathway for 5-Methylpyrazine-2-carbohydrazide's urease inhibition has not been explicitly detailed in the literature, a plausible mechanism can be proposed based on the known interactions of hydrazones with the urease active site.
Caption: Proposed mechanism of urease inhibition.
Antimicrobial and Anti-tubercular Activity
Derivatives of 5-methylpyrazine-2-carbohydrazide have demonstrated notable anti-tubercular activity against Mycobacterium tuberculosis.[1] The pyrazine ring is a key component of the first-line anti-tubercular drug pyrazinamide. The mechanism of action is thought to involve the conversion of the compound to its acidic form, which disrupts membrane potential and transport in M. tuberculosis.
The general workflow for evaluating the biological activity of such compounds is outlined below.
Caption: Workflow for biological activity evaluation.
While a specific signaling pathway for the antimicrobial effects of 5-Methylpyrazine-2-carbohydrazide is not well-established, some pyrazine derivatives have been shown to inhibit pathways like NF-κB, AKT, and ERK, which are crucial for cell survival and proliferation. Further research is needed to determine if 5-Methylpyrazine-2-carbohydrazide acts through similar mechanisms.
Conclusion
5-Methylpyrazine-2-carbohydrazide is a versatile scaffold for the development of new therapeutic agents. Its synthesis is straightforward, and it exhibits a range of interesting biological activities, particularly as an inhibitor of urease and as a potential anti-tubercular agent. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its structure for improved potency and selectivity. This guide provides a foundational resource for researchers and drug development professionals working with this promising compound.
References
- 1. parchem.com [parchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
